molecular formula C9H9N3O2 B13128827 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid

6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid

Cat. No.: B13128827
M. Wt: 191.19 g/mol
InChI Key: LSTYPAWYSJRRSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where cyanoacetanilide is used as a key intermediate . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a buffer .

Industrial Production Methods

Industrial production of this compound may involve the use of magnetic catalysts, such as pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles. These catalysts facilitate the synthesis under solvent-free conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a cyano group and a carboxylic acid group on the pyridazine ring makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(2-cyanopropan-2-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-9(2,5-10)7-3-6(8(13)14)4-11-12-7/h3-4H,1-2H3,(H,13,14)

InChI Key

LSTYPAWYSJRRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NN=CC(=C1)C(=O)O

Origin of Product

United States

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